molecular formula C8H7NO2 B1220620 1H-indole-2,3-diol CAS No. 5638-85-7

1H-indole-2,3-diol

Cat. No.: B1220620
CAS No.: 5638-85-7
M. Wt: 149.15 g/mol
InChI Key: PGNRLPTYNKQQDY-UHFFFAOYSA-N
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Description

1H-indole-2,3-diol is an organic compound belonging to the indole family. It is characterized by the presence of two hydroxyl groups attached to the second and third positions of the indole ring. This compound is of significant interest due to its role as an intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. Additionally, this compound exhibits various biological activities, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indole-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of indole derivatives. For instance, indole can be hydroxylated using specific oxidizing agents to yield this compound. Another method includes the biocatalytic conversion of indole by microbial enzymes, which can selectively introduce hydroxyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes. Microbial fermentation using genetically engineered bacteria or fungi can efficiently produce this compound. These microorganisms are engineered to express enzymes that catalyze the hydroxylation of indole, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 1H-indole-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-indole-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indole-2,3-diol primarily involves its role in melanin biosynthesis. It acts as an intermediate in the enzymatic oxidation of tyrosine to melanin. The hydroxyl groups on the indole ring facilitate the formation of quinones, which polymerize to form melanin. This process is catalyzed by enzymes such as tyrosinase and peroxidase .

Comparison with Similar Compounds

    Indole: The parent compound of 1H-indole-2,3-diol, lacking hydroxyl groups.

    3-Hydroxyindole: Contains a single hydroxyl group at the third position.

    4,5-Dihydroxyindole: Hydroxyl groups are attached at the fourth and fifth positions.

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. This compound’s ability to participate in melanin biosynthesis distinguishes it from other hydroxylated indoles .

Properties

IUPAC Name

1H-indole-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRLPTYNKQQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204936
Record name Indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-85-7
Record name 1H-Indole-2,3-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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